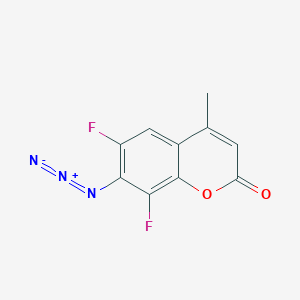

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one

Description

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is a fluorinated benzopyran derivative characterized by its azido (-N₃) group at position 7, fluorine atoms at positions 6 and 8, and a methyl group at position 3. Its structural features contribute to unique physicochemical properties, such as thermal instability (H242: "heating may cause fire") and self-heating risks (H251) under specific conditions, necessitating storage below 50°C and isolation from ignition sources .

Propriétés

IUPAC Name |

7-azido-6,8-difluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2N3O2/c1-4-2-7(16)17-10-5(4)3-6(11)9(8(10)12)14-15-13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZCJUMCYDOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes.

Mode of Action

The compound interacts with its target through a selective reduction process. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S. This interaction results in the production of the fluorescent 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence.

Biochemical Pathways

The compound is involved in the H2S signaling pathway. The enzymes 3-mercaptopyruvate sulfurtransferase (MST) and the inner mitochondrial membrane-associated sulfide:quinone oxidoreductase (SQR) are key players in this pathway. MST is involved in the synthesis of H2S, while SQR is involved in its catabolism.

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml, which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the generation of a fluorescent signal. This signal can be used to monitor the enzymatic production of H2S in vitro and to visualize H2S in cells.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of H2S and the pH of the environment. The compound is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe. It reacts selectively with H2S even in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes.

Analyse Biochimique

Biochemical Properties

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one interacts with H2S in biochemical reactions. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence.

Activité Biologique

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is a compound that has garnered attention due to its significant biological activities, particularly as a fluorescent probe for hydrogen sulfide (H2S). This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and therapy.

The compound is characterized by its unique structure, which includes an azide group and difluoromethyl substitutions. The IUPAC name is 7-azido-6,8-difluoro-4-methylchromen-2-one, and it has the molecular formula .

| Property | Details |

|---|---|

| Molecular Weight | 235.16 g/mol |

| Solubility | Soluble in DMSO (2 mg/mL) |

| Excitation/Emission Maxima | 365 nm / 450 nm |

The primary target of this compound is hydrogen sulfide (H2S). The compound undergoes selective reduction in the presence of H2S, leading to the generation of a fluorescent signal that can be utilized for monitoring H2S levels in various biological contexts. This interaction is crucial for understanding H2S signaling pathways, particularly those involving enzymes such as 3-mercaptopyruvate sulfurtransferase (MST) and sulfide:quinone oxidoreductase (SQR) .

Fluorescent Probe for H2S Detection

The compound acts as a highly selective fluorescent probe for H2S, demonstrating a linear detection range from 200 nM to 100 μM. It reacts selectively with H2S even in the presence of other biological thiols, making it a valuable tool for studying H2S-related biological processes .

Applications in Research

The ability to visualize H2S in live cells opens avenues for research into its role in cellular signaling and pathology. For example, studies have indicated that H2S plays a protective role in cardiovascular health and may influence conditions such as diabetes and neurodegeneration . Thus, this compound could facilitate investigations into therapeutic strategies targeting these pathways.

Case Studies

-

Detection of H2S in Cellular Environments :

A study demonstrated the use of this compound to visualize H2S production in living cells. The results indicated that this probe could effectively monitor enzymatic production of H2S under various physiological conditions . -

Potential Therapeutic Applications :

Research has explored the implications of H2S signaling in diseases such as diabetic retinopathy and muscular dystrophies. The ability to detect and quantify H2S using this compound could lead to novel therapeutic approaches targeting these conditions .

Applications De Recherche Scientifique

Detection of Hydrogen Sulfide (H2S)

The primary application of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is as a fluorescent probe for H2S . It selectively fluoresces in the presence of H2S while exhibiting minimal interference from other common biological substances such as Zn²⁺, Fe³⁺, and various thiols (e.g., cysteine and glutathione). This selectivity allows for accurate measurements of H2S levels in biological samples .

Biochemical Pathway Studies

This compound plays a crucial role in studying the H2S signaling pathway , which is significant in various physiological processes, including vasodilation and neurotransmission. By monitoring H2S production in vitro and in vivo, researchers can gain insights into its biological roles and implications for health and disease.

Visualization in Live Cells

The ability of this probe to fluoresce upon reaction with H2S enables researchers to visualize H2S dynamics within live cells. This application is particularly important for understanding cellular responses to oxidative stress and the role of H2S in cellular signaling pathways .

Environmental Monitoring

Beyond biological applications, this compound can be employed in environmental studies to detect H2S levels in various ecosystems. Its sensitivity to H2S makes it a potential candidate for monitoring pollution levels and assessing environmental health .

Case Studies

Comparaison Avec Des Composés Similaires

Structural Variations and Functional Group Analysis

The compound shares a benzopyran core with derivatives described in pharmaceutical patents (e.g., European Patent Application 94112509.8). Key analogs include:

Key Observations :

- Azido Group Reactivity: The azido group in the target compound distinguishes it from amino-substituted analogs (e.g., 5,7-diamino derivatives), making it more reactive in photochemical or click chemistry applications. However, this also introduces instability risks (e.g., H242) compared to the thermally stable amino groups .

- Fluorination Patterns : All analogs share 6,8-difluoro substitution, which enhances electron-withdrawing effects and may improve metabolic stability. The target compound’s methyl group at position 4 increases lipophilicity compared to aryl-substituted derivatives (e.g., 2-aryl analogs) .

Research Findings and Data

Thermal and Chemical Stability

The target compound’s hazards (H242, H251) contrast with the unreported thermal risks of amino-substituted analogs, implying that azido derivatives demand stricter safety protocols during handling and storage .

Comparative Physicochemical Properties

| Property | Target Compound | 5,7-Diamino Analog |

|---|---|---|

| Reactivity | High (azido) | Moderate (amino) |

| Lipophilicity (logP) | Higher (methyl group) | Lower (polar amino groups) |

| Thermal Stability | Low (max 50°C) | Presumed higher |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and azide introduction via intermediates like methanesulfonyloxy or methylthio derivatives (e.g., Example 42 in EP 0 638 566 A1). Purity optimization requires silica gel column chromatography (chloroform:methanol gradients) and recrystallization from ethanol/methanol mixtures . Key steps include monitoring reaction progress via NMR (e.g., δ 2.84 ppm for dimethylaminomethyl groups) and FAB-MS for molecular weight confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Use FT-IR for functional group identification (e.g., C=O stretch at ~1665 cm⁻¹, azido N₃ absorption at ~2100 cm⁻¹) and NMR for structural elucidation. Prioritize ¹H NMR signals for fluorine-adjacent protons (e.g., δ 7.5–7.8 ppm aromatic protons) and ¹⁹F NMR for distinguishing difluoro substituents . Mass spectrometry (FAB-MS) confirms molecular ions (e.g., m/z 363 for the hydrochloride derivative) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines: avoid ignition sources (P210), use fume hoods for azide-related volatility, and store in cool, dry conditions. Safety protocols include wearing nitrile gloves and eye protection. Emergency procedures require immediate access to product labels (P101) and isolation from reactive metals .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during structural analysis?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC) to decouple overlapping signals. For fluorine interference, use ¹⁹F-¹H heteronuclear correlation spectroscopy. If azide stability is problematic, derivatize the compound (e.g., reduce to amine for clearer spectra) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What experimental design strategies optimize yield in multi-step syntheses of fluorinated benzopyran derivatives?

- Methodological Answer : Apply factorial design to test variables like solvent polarity (DMF vs. methanol), reaction time (24–48 hours), and temperature (room temp vs. reflux). For example, refluxing methanol for 24 hours improved methoxymethyl derivative yields by 73% in Example 43 . Use DOE software (e.g., COMSOL Multiphysics) to model reaction kinetics and predict optimal conditions .

Q. How can theoretical frameworks guide research on this compound’s biological or chemical interactions?

- Methodological Answer : Link to flavone-based pharmacophore models (e.g., apigenin derivatives) to predict receptor binding. For azide reactivity, apply frontier molecular orbital (FMO) theory to assess cycloaddition potential with alkynes. Integrate density functional theory (DFT) calculations to simulate reaction pathways .

Q. What methodologies address challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Use membrane separation technologies (CRDC RDF2050104) to purify intermediates. For regioselective fluorination, employ microfluidic reactors to control reaction kinetics. Validate scalability via process simulation software (e.g., Aspen Plus) to model mass transfer and heat distribution .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., unexpected byproducts)?

- Methodological Answer : Perform post-reaction LC-MS to identify byproducts (e.g., de-azidated or dimerized species). Re-evaluate computational parameters (e.g., solvent effects in DFT). Use isotopic labeling (e.g., ¹⁵N-azide) to trace reaction pathways .

Q. What statistical approaches validate reproducibility in synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.